molecular formula C10H6BrF3S B2975584 2-(Bromomethyl)-4-(trifluoromethyl)benzothiophene CAS No. 2377846-69-8

2-(Bromomethyl)-4-(trifluoromethyl)benzothiophene

Cat. No.: B2975584
CAS No.: 2377846-69-8
M. Wt: 295.12
InChI Key: QJUHRABXPIEJEG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(trifluoromethyl)benzothiophene is an organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to the benzothiophene ring. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)benzothiophene typically involves the bromination of 4-(trifluoromethyl)benzothiophene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(trifluoromethyl)benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-4-(trifluoromethyl)benzothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, including organic semiconductors and dyes for optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzothiophene: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-(Trifluoromethyl)benzothiophene: Lacks the bromomethyl group, affecting its reactivity in substitution reactions.

    2-(Chloromethyl)-4-(trifluoromethyl)benzothiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can influence its reactivity and applications.

Uniqueness

2-(Bromomethyl)-4-(trifluoromethyl)benzothiophene is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for nucleophilic substitution, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. This combination of functional groups makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(bromomethyl)-4-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3S/c11-5-6-4-7-8(10(12,13)14)2-1-3-9(7)15-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUHRABXPIEJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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